molecular formula C35H42F3N11O5 B10846289 Ac-His-DPhe(pCF3)-Arg-Trp-NH2

Ac-His-DPhe(pCF3)-Arg-Trp-NH2

Cat. No.: B10846289
M. Wt: 753.8 g/mol
InChI Key: OBZQTNACJLTWOC-FKWFRFQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Ac-His-DPhe(pCF3)-Arg-Trp-NH2 is a synthetic peptide that belongs to the class of melanocortin receptor agonists. This compound is designed to interact with melanocortin receptors, which are involved in various physiological functions such as pigmentation, energy homeostasis, and appetite regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-His-DPhe(pCF3)-Arg-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated by coupling reactions, which are facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), and the identity and purity are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Ac-His-DPhe(pCF3)-Arg-Trp-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of oxindole derivatives, while substitution at the phenylalanine residue can yield a variety of modified peptides .

Scientific Research Applications

Ac-His-DPhe(pCF3)-Arg-Trp-NH2 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ac-His-DPhe(pCF3)-Arg-Trp-NH2 involves its interaction with melanocortin receptors, particularly the melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R). Upon binding to these receptors, the compound activates the G protein-coupled receptor signaling pathway, leading to the production of cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in various physiological effects, such as appetite suppression and energy expenditure .

Comparison with Similar Compounds

Uniqueness: Ac-His-DPhe(pCF3)-Arg-Trp-NH2 is unique due to the presence of the trifluoromethyl group on the phenylalanine residue, which enhances its binding affinity and selectivity for melanocortin receptors. This modification also contributes to its distinct pharmacological profile compared to other similar compounds .

Properties

Molecular Formula

C35H42F3N11O5

Molecular Weight

753.8 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-[4-(trifluoromethyl)phenyl]propanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C35H42F3N11O5/c1-19(50)46-29(15-23-17-42-18-45-23)33(54)49-28(13-20-8-10-22(11-9-20)35(36,37)38)32(53)47-26(7-4-12-43-34(40)41)31(52)48-27(30(39)51)14-21-16-44-25-6-3-2-5-24(21)25/h2-3,5-6,8-11,16-18,26-29,44H,4,7,12-15H2,1H3,(H2,39,51)(H,42,45)(H,46,50)(H,47,53)(H,48,52)(H,49,54)(H4,40,41,43)/t26-,27-,28+,29-/m0/s1

InChI Key

OBZQTNACJLTWOC-FKWFRFQNSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=C(C=C2)C(F)(F)F)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N

Origin of Product

United States

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